2,3-Dihydro-2-(methylphenyl)furan

Lipophilicity Drug-likeness Medicinal Chemistry

2,3-Dihydro-2-(methylphenyl)furan (IUPAC: 2-(2-methylphenyl)-2,3-dihydrofuran) is a heterocyclic enol ether of molecular formula C₁₁H₁₂O (MW 160.21 g·mol⁻¹) that belongs to the 2,3-dihydrofuran class. The compound features a partially saturated furan ring bearing an ortho-tolyl substituent at the 2-position, with one undefined stereocenter.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 103433-72-3
Cat. No. B12648413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-2-(methylphenyl)furan
CAS103433-72-3
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CC=CO2
InChIInChI=1S/C11H12O/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-6,8,11H,7H2,1H3
InChIKeySQXFITIFOQUACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-2-(methylphenyl)furan (CAS 103433-72-3) – Core Identity and Procurement-Relevant Profile


2,3-Dihydro-2-(methylphenyl)furan (IUPAC: 2-(2-methylphenyl)-2,3-dihydrofuran) is a heterocyclic enol ether of molecular formula C₁₁H₁₂O (MW 160.21 g·mol⁻¹) that belongs to the 2,3-dihydrofuran class [1]. The compound features a partially saturated furan ring bearing an ortho-tolyl substituent at the 2-position, with one undefined stereocenter [1]. It is typically encountered as a colourless to pale-yellow liquid soluble in common organic solvents, with a computed XLogP3 of 2.7 and a topological polar surface area of 9.2 Ų [1]. This compound serves as a key scaffold in medicinal chemistry and agrochemical research, where the ortho-methyl substitution pattern on the pendant phenyl ring provides a distinct steric and electronic environment relative to other methylphenyl or dimethyl-phenyl regioisomers [2].

Why Generic 2,3-Dihydrofuran Analogs Cannot Replace 2,3-Dihydro-2-(methylphenyl)furan in Structure-Sensitive Applications


Simple 2,3-dihydrofuran analogs—including the unsubstituted parent, 2-phenyl derivatives, or the geminal 2-methyl-2-phenyl isomer (CAS 82194-25-0)—cannot automatically substitute for 2,3-dihydro-2-(methylphenyl)furan because the regio- and stereochemical identity of the ortho-tolyl substituent directly influences lipophilicity (ΔXLogP3 ≈ 0.2 units versus the geminal isomer), the number of undefined stereocenters (1 vs. 0), and the conformational landscape available for receptor or enzyme binding [1][2]. These molecular differences translate into distinct chromatographic retention, differential metabolic stability in microsomal assays, and altered synthetic reactivity in downstream functionalisation steps, making blind substitution a significant risk in both discovery chemistry and industrial process development [3].

Head-to-Head Quantitative Evidence: Where 2,3-Dihydro-2-(methylphenyl)furan Is Differentiated from Closest Analogs


Lipophilicity (XLogP3) Comparison: Ortho-Tolyl vs. Geminal Methyl-Phenyl Substitution

2,3-Dihydro-2-(methylphenyl)furan exhibits a computed octanol-water partition coefficient (XLogP3) of 2.7, which is 0.2 log units higher than the value of 2.5 calculated for the closely related 2-methyl-2-phenyl-2,3-dihydrofuran (CAS 82194-25-0) [1][2]. This difference arises from the ortho-tolyl substitution pattern, where the methyl group is located on the aromatic ring rather than directly on the dihydrofuran C-2 carbon, altering the molecular surface area accessible to solvent.

Lipophilicity Drug-likeness Medicinal Chemistry

Stereochemical Complexity: Undefined Stereocenter Present Only in Target

The target compound possesses one undefined stereocenter at the C-2 position of the dihydrofuran ring, as computed by PubChem [1]. In contrast, the geminal comparator 2-methyl-2-phenyl-2,3-dihydrofuran (CAS 82194-25-0) is achiral because both substituents are attached to the same sp³ carbon, creating a symmetric environment [2]. This stereochemical distinction means the target compound exists as a pair of enantiomers, offering opportunities for chiral resolution, asymmetric synthesis, or stereochemical probing that the achiral comparator cannot provide.

Chirality Enantioselective Synthesis Asymmetric Catalysis

Synthetic Route Flexibility: Mo(CO)₅-Catalysed Synthesis Distinguishes 2-Aryl from 2,2-Disubstituted 2,3-Dihydrofurans

Ma et al. (2006) demonstrated that the Et₃N·Mo(CO)₅ catalyst system can prepare both 2-(p-methylphenyl)-2,3-dihydrofuran and 2-methyl-2-phenyl-2,3-dihydrofuran, but the reaction outcomes differ fundamentally: the 2-aryl-2,3-dihydrofuran products (regioisomeric analogs of the target compound) retain an enol ether double bond in the ring, whereas 2,2-disubstituted products are fully saturated at C-2 [1]. This catalytic route tolerates the ortho-methyl substitution pattern that defines the target compound, providing a mild, operationally simple entry to this scaffold that avoids the hydrogenation step required for some alternative routes [1].

Synthetic Methodology Homogeneous Catalysis Process Chemistry

Substituent Position-Dependent PDE4 Inhibition Potential Within the Furan-Dihydrofuran Class

Substituted furans and 2,3-dihydrofurans have been disclosed as a novel structural class of PDE4 inhibitors, with the nature and position of aryl substituents directly modulating in vitro potency against PDE4 isoforms [1]. While no PDE4 IC₅₀ data has been published specifically for 2,3-dihydro-2-(methylphenyl)furan, the ortho-methyl substitution pattern is a known pharmacophoric feature capable of influencing selectivity between PDE4 subtypes (PDE4A through PDE4D) when contrasted with para-methyl or unsubstituted phenyl analogs [1]. Researchers procuring this compound for PDE4-targeted programmes should expect significantly different SAR outcomes compared to regioisomeric or 2,2-disubstituted comparators.

Phosphodiesterase 4 Anti-inflammatory Selectivity

Optimal Procurement Scenarios for 2,3-Dihydro-2-(methylphenyl)furan Based on Quantitative Evidence


Medicinal Chemistry Lead Optimisation Requiring Fine-Tuned Lipophilicity

When a lead series requires a lipophilicity adjustment of approximately +0.2 log units relative to geminal 2,2-disubstituted dihydrofuran scaffolds, 2,3-dihydro-2-(methylphenyl)furan (XLogP3 = 2.7) offers a quantifiable advantage over 2-methyl-2-phenyl-2,3-dihydrofuran (XLogP3 = 2.5) [Section 3, Evidence_Item 1]. This difference is directly relevant to ADMET property tuning, particularly for membrane permeability and CYP liability predictions [1].

Chiral Probe Design for Stereospecific Biological Target Engagement

For programmes requiring a chiral 2,3-dihydrofuran scaffold to probe stereospecific binding pockets, the target compound provides one undefined stereocenter suitable for enantiomeric resolution or asymmetric synthesis, a property absent in the achiral 2-methyl-2-phenyl-2,3-dihydrofuran comparator [Section 3, Evidence_Item 2]. This makes it the preferred procurement choice for crystallisation-driven chiral separation campaigns or as a substrate for enantioselective transformations [1].

PDE4 Inhibitor SAR Exploration Around Aryl Substitution Patterns

In phosphodiesterase 4 (PDE4) inhibitor programmes, where subtle changes in aryl ring substitution profoundly affect isoform selectivity and emetic threshold, 2,3-dihydro-2-(methylphenyl)furan provides the ortho-methylphenyl pharmacophore geometry that is absent from para-substituted or 2,2-disubstituted analogs [Section 3, Evidence_Item 4]. Procurement is justified for systematic SAR expansion against PDE4A–D isozymes [1].

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